molecular formula C9H12ClN5O3 B10914020 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone

Cat. No.: B10914020
M. Wt: 273.68 g/mol
InChI Key: UTWWSSASUSXVAN-UHFFFAOYSA-N
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Description

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone is a synthetic organic compound that features a pyrazole ring substituted with a chloro and nitro group, and a piperazine ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: Starting from appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.

    Substitution reactions: Introduction of the chloro and nitro groups onto the pyrazole ring.

    Coupling with piperazine: The final step involves coupling the substituted pyrazole with piperazine under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted pyrazoles: From nucleophilic substitution of the chloro group.

Scientific Research Applications

2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with pyrazole and piperazine rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethanone: Lacks the piperazine ring.

    1-(piperazin-1-yl)ethanone: Lacks the pyrazole ring.

    2-(4-chloro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone: Lacks the nitro group.

Uniqueness

The presence of both the pyrazole and piperazine rings, along with the chloro and nitro substituents, makes 2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-(piperazin-1-yl)ethanone unique. These structural features may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C9H12ClN5O3

Molecular Weight

273.68 g/mol

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)-1-piperazin-1-ylethanone

InChI

InChI=1S/C9H12ClN5O3/c10-7-5-14(12-9(7)15(17)18)6-8(16)13-3-1-11-2-4-13/h5,11H,1-4,6H2

InChI Key

UTWWSSASUSXVAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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